molecular formula C9H16O2 B136739 Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) CAS No. 129940-75-6

Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci)

Cat. No.: B136739
CAS No.: 129940-75-6
M. Wt: 156.22 g/mol
InChI Key: RRFQMYCDTHUGSU-SFYZADRCSA-N
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Description

Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) is a chemical compound with the molecular formula C9H16O2 It is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and two methyl groups, along with an ethanone group

Properties

CAS No.

129940-75-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone

InChI

InChI=1S/C9H16O2/c1-6(11)8-4-7(5-10)9(8,2)3/h7-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1

InChI Key

RRFQMYCDTHUGSU-SFYZADRCSA-N

SMILES

CC(=O)C1CC(C1(C)C)CO

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H](C1(C)C)CO

Canonical SMILES

CC(=O)C1CC(C1(C)C)CO

Synonyms

Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-[(1R,3S)-3-(Carboxymethyl)-2,2-dimethylcyclobutyl]ethanone.

    Reduction: 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol.

    Substitution: 1-[(1R,3S)-3-(Alkoxymethyl)-2,2-dimethylcyclobutyl]ethanone.

Scientific Research Applications

Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving cyclobutyl rings.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]methanol
  • 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]propane

Comparison: Ethanone,1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-(9ci) is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. The ethanone group allows for specific reactions such as reduction to alcohols and oxidation to carboxylic acids, which are not possible with compounds lacking this functional group.

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